molecular formula C14H10Cl3NO4S B15107781 4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate

4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate

Cat. No.: B15107781
M. Wt: 394.7 g/mol
InChI Key: CQZCQFJGMBUVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a 2,4,5-trichlorobenzenesulfonate moiety. The unique structure of this compound makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction between 4-acetylaminophenol and 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the trichlorobenzenesulfonate moiety can interact with hydrophobic regions of proteins and enzymes. These interactions can lead to the modulation of enzyme activity and the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is unique due to the presence of both an acetylamino group and a trichlorobenzenesulfonate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activities. The compound’s structure allows for versatile applications in various fields of research, making it a valuable subject of study.

Properties

Molecular Formula

C14H10Cl3NO4S

Molecular Weight

394.7 g/mol

IUPAC Name

(4-acetamidophenyl) 2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C14H10Cl3NO4S/c1-8(19)18-9-2-4-10(5-3-9)22-23(20,21)14-7-12(16)11(15)6-13(14)17/h2-7H,1H3,(H,18,19)

InChI Key

CQZCQFJGMBUVGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.